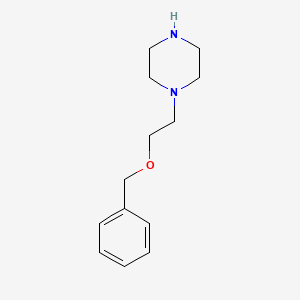

1-(2-Benzyloxy-ethyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylmethoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKQJAYGPIGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590450 | |

| Record name | 1-[2-(Benzyloxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-85-5 | |

| Record name | 1-[2-(Benzyloxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4981-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Benzyloxy-ethyl)-piperazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 1-(2-Benzyloxy-ethyl)-piperazine. This molecule serves as a valuable building block in medicinal chemistry and drug development, frequently incorporated into scaffolds targeting a range of biological receptors. This document details scientifically sound synthetic strategies, including direct alkylation and methods for achieving selective mono-substitution. A detailed, step-by-step experimental protocol is provided, emphasizing the rationale behind procedural choices to ensure reproducibility and safety. Furthermore, this guide offers a thorough characterization of the target compound, including predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by spectral information from analogous structures. This document is intended to be a practical resource for researchers engaged in the synthesis and application of novel piperazine derivatives.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to impart favorable physicochemical properties such as improved aqueous solubility and bioavailability. Its presence in numerous approved drugs underscores its importance in medicinal chemistry. The two secondary amine groups of the piperazine core offer versatile handles for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is a key intermediate that combines the piperazine scaffold with a benzyloxy-ethyl side chain, a feature that can influence ligand-receptor interactions and pharmacokinetic profiles.

Synthetic Strategies for this compound

The synthesis of this compound primarily involves the N-alkylation of the piperazine ring. A significant challenge in this synthesis is the control of selectivity to favor the desired mono-alkylated product over the di-alkylated byproduct. This section explores the fundamental approaches to achieving this synthetic goal.

Direct Alkylation of Piperazine: A Balancing Act

The most direct approach involves the reaction of piperazine with an appropriate alkylating agent, such as benzyl 2-chloroethyl ether or benzyl 2-bromoethyl ether. However, since piperazine possesses two nucleophilic secondary amines of similar reactivity, this method often yields a mixture of the mono- and di-alkylated products, along with unreacted starting material.

To mitigate the formation of the di-substituted byproduct, a large excess of piperazine can be employed. This statistical approach increases the probability of the alkylating agent reacting with an un-substituted piperazine molecule. However, this necessitates a subsequent challenging separation of the product from the excess piperazine.

Mono-protection Strategy for Selective Alkylation

A more controlled and widely adopted strategy involves the temporary protection of one of the piperazine nitrogens with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This ensures that alkylation occurs exclusively at the unprotected nitrogen. The subsequent deprotection step then yields the desired mono-alkylated product. This multi-step approach, while longer, generally provides a cleaner reaction profile and simplifies purification.

In Situ Formation of Piperazine Monohydrochloride

An elegant one-pot method to favor mono-alkylation involves the in situ formation of piperazine monohydrochloride[1]. By reacting piperazine with one equivalent of a strong acid, one of the nitrogen atoms is protonated and rendered non-nucleophilic, thereby directing alkylation to the free secondary amine.

Experimental Protocol: Synthesis of this compound via Direct Alkylation

This protocol details a direct alkylation method employing an excess of piperazine to favor mono-alkylation.

Materials:

-

Piperazine (anhydrous)

-

Benzyl 2-chloroethyl ether

-

Acetonitrile (anhydrous)

-

Sodium carbonate (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5 equivalents) and anhydrous acetonitrile (100 mL).

-

Addition of Base: Add anhydrous sodium carbonate (2 equivalents) to the suspension.

-

Addition of Alkylating Agent: While stirring vigorously, add benzyl 2-chloroethyl ether (1 equivalent) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts and excess piperazine.

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

-

Extraction:

-

Dissolve the crude oil in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected spectral data based on the analysis of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The 1H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in a solvent like CDCl3 are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C6H5) | 7.25-7.40 | Multiplet | 5H | Typical region for aromatic protons of a benzyl group. |

| Benzylic (-CH2-Ph) | ~4.55 | Singlet | 2H | Deshielded by the adjacent oxygen and aromatic ring. |

| Methylene (-O-CH2-CH2-N) | ~3.65 | Triplet | 2H | Deshielded by the adjacent oxygen atom. |

| Methylene (-O-CH2-CH2-N) | ~2.70 | Triplet | 2H | Adjacent to the piperazine nitrogen. |

| Piperazine (-CH2-N-CH2-) | ~2.60 | Multiplet | 4H | Protons on the substituted side of the piperazine ring. |

| Piperazine (-CH2-NH-CH2-) | ~2.90 | Multiplet | 4H | Protons on the unsubstituted side of the piperazine ring. |

| Amine (-NH) | 1.5-3.0 | Broad Singlet | 1H | Chemical shift can vary with concentration and solvent. |

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (ipso-C) | ~138 | Quaternary carbon of the benzene ring attached to the benzylic group. |

| Aromatic (ortho, meta, para-C) | 127-129 | Aromatic carbons of the benzyl group. |

| Benzylic (-CH2-Ph) | ~73 | Carbon of the benzylic methylene group. |

| Methylene (-O-CH2-CH2-N) | ~68 | Carbon adjacent to the ether oxygen. |

| Methylene (-O-CH2-CH2-N) | ~58 | Carbon adjacent to the piperazine nitrogen. |

| Piperazine (-CH2-N-CH2-) | ~54 | Carbons on the substituted side of the piperazine ring. |

| Piperazine (-CH2-NH-CH2-) | ~46 | Carbons on the unsubstituted side of the piperazine ring. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| N-H Stretch (secondary amine) | 3250-3350 | Medium, sharp |

| C-H Stretch (aromatic) | 3000-3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2800-3000 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium to weak |

| C-O Stretch (ether) | 1070-1150 | Strong |

| C-N Stretch (amine) | 1020-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M+): The expected molecular ion peak for C13H20N2O would be at m/z = 220.31.

-

Key Fragmentation Patterns:

-

Benzylic Cleavage: A prominent peak at m/z = 91 corresponding to the stable benzyl cation ([C7H7]+).

-

Piperazine Ring Fragmentation: Characteristic fragments of the piperazine ring are expected, such as peaks at m/z = 85, 56, and 42.

-

Cleavage of the Ethyl Linker: Fragmentation of the ethyl chain can also occur.

-

Visualization of Synthetic and Analytical Workflows

Conclusion

This technical guide has detailed robust methodologies for the synthesis of this compound and provided a comprehensive framework for its characterization. The presented synthetic protocol, while a direct approach, highlights the critical considerations for achieving mono-alkylation of piperazine. The predictive spectral analysis serves as a valuable reference for researchers to confirm the successful synthesis and purity of the target compound. As a versatile intermediate, a thorough understanding of the synthesis and characterization of this compound is paramount for its effective application in the development of novel therapeutics.

References

-

Organic Syntheses Procedure. 1-Benzylpiperazine. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

-

ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

Sources

Physicochemical properties of 1-(2-Benzyloxy-ethyl)-piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Benzyloxy-ethyl)-piperazine

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3] A candidate molecule with optimal biological activity but poor physicochemical characteristics is often destined for failure in later, more costly stages of development.[2][4]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to impart aqueous solubility and modulate basicity. The addition of the benzyloxy-ethyl substituent introduces significant lipophilicity and other structural features that modulate these properties. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both established data and field-proven experimental methodologies to characterize this and similar compounds.

Molecular and Chemical Identity

The starting point for any physicochemical characterization is the unambiguous identification of the molecule's structure and fundamental properties. This compound is comprised of a central piperazine ring, which provides two basic nitrogen centers, linked via an ethyl ether to a benzyl group. This combination of a hydrophilic amine core and a lipophilic aromatic moiety dictates its behavior in biological systems.

Table 1: Core Chemical Identifiers for this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | Piperazine, 1-[2-(phenylmethoxy)ethyl]- | [5] |

| CAS Number | 4981-85-5 | [5][6][7][8][9] |

| Molecular Formula | C₁₃H₂₀N₂O | [5] |

| Molecular Weight | 220.31 g/mol | [5][6] |

| Chemical Structure | A piperazine ring N-substituted with a 2-(benzyloxy)ethyl group. |

Ionization Constant (pKa)

The ionization constant is arguably one of the most critical physicochemical parameters for any drug candidate containing ionizable groups. For this compound, the two nitrogen atoms of the piperazine ring are basic and will exist in a protonated (charged) state depending on the pH of the surrounding environment. The pKa dictates the degree of ionization, which directly impacts solubility, membrane permeability, and receptor binding.

The parent piperazine molecule is a weak base with two pKa values for its conjugate acids, typically around 5.3-5.7 and 9.7-9.8.[10][11] The substitution on one of the nitrogens in this compound will alter these values. The electron-withdrawing effect of the ether oxygen in the benzyloxy-ethyl side chain is expected to slightly reduce the basicity (lower the pKa) of the tertiary amine compared to a simple alkyl substituent like in 1-ethylpiperazine.[10][12] The distal secondary amine's pKa is also likely to be influenced. Precise determination is essential for predicting its behavior in physiological compartments like the stomach (low pH) and intestine (higher pH).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[10][13] It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally.

Methodology:

-

Preparation: A precise amount of this compound is dissolved in deionized water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M).

-

Calibration: The pH electrode is calibrated at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]

-

Titration: The solution is placed in a thermostated vessel and stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. For a diprotic base, two inflection points will be observed.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

For an ionizable molecule like this compound, the distribution coefficient (LogD) is more physiologically relevant. LogD accounts for the partitioning of all species (ionized and neutral) at a given pH, whereas LogP refers strictly to the neutral form. Given its basic nature, the LogD of this compound will be highest at high pH (where it is neutral) and will decrease as the pH drops and the molecule becomes protonated and more water-soluble. The presence of the benzyl group contributes significantly to its lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[14][15][16]

Methodology:

-

Solvent Preparation: High-purity n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase. The concentration should be low (e.g., <0.01 M) to avoid self-association.

-

Partitioning: The n-octanol solution is mixed with a precise volume of the pre-saturated water phase in a vessel. The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₗₐₜₑᵣ )

Caption: OECD 107 Shake-Flask method for LogP determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[3] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[17] For this compound, solubility is expected to be highly pH-dependent. In acidic environments where the piperazine nitrogens are protonated, the resulting salt form will exhibit significantly higher solubility than the free base at neutral or alkaline pH. While piperazine itself is very water-soluble, the large, non-polar benzyloxy-ethyl group will substantially decrease the intrinsic solubility of the neutral molecule.[11][18]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the most stable and relevant value for drug development.[19][20]

Methodology:

-

Sample Addition: An excess amount of solid this compound is added to a vial containing the aqueous medium of interest (e.g., water, phosphate-buffered saline pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (24-48 hours) to ensure equilibrium between the dissolved and solid states is achieved.

-

Sample Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to remove all undissolved solid.

-

Quantification: The concentration of the compound in the clear filtrate is measured using a validated analytical technique like HPLC-UV.

-

Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Caption: Workflow for thermodynamic solubility determination.

Spectral Properties

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. The primary techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Predicted Spectral Characteristics for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the ~7.2-7.4 ppm range corresponding to the monosubstituted benzene ring. - Benzylic Protons (-O-CH₂-Ph): A singlet around ~4.5 ppm. - Ether Protons (-O-CH₂-CH₂-N): Two triplets, one for the -O-CH₂- protons and another for the -CH₂-N protons. - Piperazine Protons: Multiple signals in the ~2.4-2.8 ppm range, appearing as broad multiplets due to ring conformation. |

| ¹³C NMR | - Aromatic Carbons: Signals between ~127-138 ppm. - Benzylic Carbon: Signal around ~73 ppm. - Ether Carbons: Signals in the ~60-70 ppm range. - Piperazine Carbons: Signals in the ~45-55 ppm range. |

| Mass Spec (MS) | - Molecular Ion (M+H)⁺: Expected at m/z 221.16. - Key Fragments: A prominent fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z 91, and fragments resulting from cleavage of the piperazine ring. |

Summary and Conclusion

The physicochemical properties of this compound are a direct consequence of its hybrid structure, combining the hydrophilic, basic piperazine core with a lipophilic benzyloxy-ethyl side chain. This balance dictates its behavior in biological systems and is a critical consideration for its potential development as a therapeutic agent.

Table 3: Summary of Physicochemical Properties

| Parameter | Predicted/Expected Value/Behavior | Importance in Drug Development |

| Molecular Weight | 220.31 g/mol | Within "rule of five" guidelines for good oral absorption.[21] |

| pKa | Two values expected, one slightly below 9.7 and one around 5.5. | Governs solubility and permeability across physiological pH gradients. |

| LogP / LogD (pH 7.4) | Moderately lipophilic (LogP > 2); LogD will be lower than LogP at pH 7.4 due to partial protonation. | Influences membrane transport, protein binding, and metabolic stability. |

| Aqueous Solubility | Low intrinsic solubility, but significantly increased at acidic pH. | Critical for formulation, dissolution, and oral bioavailability. |

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 4981-85-5 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. 4981-85-5|1-(2-(Benzyloxy)ethyl)piperazine|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. uregina.ca [uregina.ca]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. [PDF] pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. pharmatutor.org [pharmatutor.org]

- 18. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. fiveable.me [fiveable.me]

CAS number 23847-12-3 properties

An in-depth analysis of the provided CAS number, 23847-12-3, and the associated chemical name, 2-amino-N-(2,3-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl)-3-methylbutanamide, reveals a significant discrepancy. Publicly available chemical databases and scientific literature do not contain information for a compound with this specific combination of identifiers.

Initial searches have returned information for unrelated compounds, indicating a potential error in the provided CAS number or chemical name. Without accurate identification of the target molecule, a scientifically rigorous and technically sound guide on its properties, synthesis, and applications cannot be compiled.

Therefore, to proceed with your request, it is imperative to first verify and provide the correct CAS number and chemical name for the compound of interest.

Once the correct chemical identity is established, a comprehensive technical guide can be developed, adhering to the highest standards of scientific integrity and providing in-depth insights for researchers, scientists, and drug development professionals. The planned structure would include:

-

Chemical Identity and Physicochemical Properties: A thorough characterization of the molecule.

-

Synthesis and Purification: Detailed synthetic routes and purification protocols.

-

Mechanism of Action: Elucidation of the biological pathways and molecular targets.

-

Pharmacokinetics and Pharmacodynamics: In-depth analysis of the compound's behavior in biological systems.

-

Applications in Research and Drug Development: A review of its current and potential uses.

-

Experimental Protocols: Step-by-step methodologies for relevant assays and experiments.

-

Safety and Handling: Comprehensive toxicity and safety information.

We are committed to providing a detailed and authoritative resource. Please provide the corrected information to enable the creation of a valuable technical guide.

1-(2-Benzyloxy-ethyl)-piperazine mechanism of action

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-(2-Benzyloxy-ethyl)-piperazine

Executive Summary

This compound is a synthetic organic compound featuring a core piperazine heterocycle substituted with a benzyloxy-ethyl group. While direct pharmacological studies on this specific molecule are not prevalent in public-domain literature, its structural components provide a strong basis for postulating a mechanism of action centered on neuromodulatory activity. The piperazine scaffold is a well-established pharmacophore present in numerous centrally active drugs, and the benzyl group is known to confer activity at monoamine transporters.[1][2][3] This guide synthesizes information from structurally related compounds to propose a likely mechanism of action for this compound, outlines a comprehensive research framework to validate this hypothesis, and provides detailed experimental protocols for researchers and drug development professionals.

The Molecule: Structure and Pharmacological Context

Chemical Identity and Properties

-

IUPAC Name: 1-(2-(Benzyloxy)ethyl)piperazine

-

Core Scaffolds: Piperazine, Benzyl Ether

The structure consists of a piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, which is a cornerstone of modern medicinal chemistry.[3] This ring is N-substituted with an ethyl chain that is ether-linked to a benzyl group. The presence of the piperazine ring suggests potential interaction with a variety of biological targets, particularly neurotransmitter receptors and transporters.[2][7][8]

Structural Analogs and Therapeutic Precedent

The pharmacological activity of piperazine derivatives is exceptionally broad, with approved drugs demonstrating antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1][8][9][10] The most direct structural relative with a well-characterized mechanism is 1-Benzylpiperazine (BZP). BZP is a psychoactive substance with stimulant and euphoric properties comparable to amphetamine.[11][12] Its mechanism is primarily driven by interaction with the dopamine and serotonin systems.[11][13][14]

Given these precedents, it is logical to hypothesize that this compound will also exhibit activity within the central nervous system, likely modulating monoaminergic neurotransmission. The ethyl ether linkage may alter its potency, selectivity, and pharmacokinetic profile compared to BZP.

Postulated Mechanism of Action

Based on its structural similarity to BZP and other phenylpiperazines, we postulate a multi-target mechanism for this compound centered on the modulation of dopamine and serotonin signaling pathways.

Primary Target Hypothesis: Monoamine Transporter Inhibition

The primary mechanism is likely the inhibition of monoamine reuptake transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). Like BZP, the compound is expected to bind to these transporters, blocking the reabsorption of dopamine and serotonin from the synaptic cleft and thereby increasing their extracellular concentrations.[11][15] This leads to enhanced activation of postsynaptic dopamine and serotonin receptors.

Secondary Target Hypothesis: Direct Receptor Agonism

In addition to transporter inhibition, many piperazine derivatives exhibit direct agonist activity at serotonin receptors.[12][16] It is plausible that this compound acts as a non-selective agonist at various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).[15] This dual action—reuptake inhibition and direct agonism—is a hallmark of compounds like MDMA and could produce complex psychopharmacological effects.[11][15]

Proposed Signaling Pathway

The combined effect of transporter inhibition and receptor agonism would potentiate downstream signaling cascades associated with monoamine activation, leading to stimulant, euphoric, and potentially hallucinogenic effects.

Figure 1: Postulated mechanism of this compound at a monoaminergic synapse.

Experimental Validation Framework

To empirically determine the mechanism of action, a tiered experimental approach is necessary, moving from in vitro target identification to cell-based functional validation.

Workflow for Mechanistic Elucidation

The overall workflow involves screening the compound against a panel of CNS targets, quantifying its binding affinity and functional activity at the most promising hits, and confirming its effect on neurotransmitter release and reuptake.

Figure 2: Experimental workflow for validating the postulated mechanism of action.

Protocol 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human dopamine transporter (hDAT), serotonin transporter (hSERT), and a panel of serotonin receptors.

Methodology:

-

Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the target of interest (e.g., hDAT, hSERT, 5-HT₂A).

-

Radioligand Selection:

-

For hDAT: [³H]WIN 35,428

-

For hSERT: [³H]Citalopram

-

For 5-HT₂A: [³H]Ketanserin

-

-

Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Incubation: Incubate plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., cocaine for DAT).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Cell-Based Neurotransmitter Uptake Assay

Objective: To functionally assess the inhibitory potency (IC₅₀) of this compound on dopamine and serotonin uptake.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing either hDAT or hSERT in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT) for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Serotonin) to each well to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Data Interpretation and Summary

The expected results from these experiments would provide a quantitative profile of the compound's activity. This data can be summarized for comparative analysis.

Table 1: Hypothetical Pharmacological Profile of this compound

| Target | Assay Type | Parameter | Expected Value | Comparison (BZP) |

| hDAT | Binding | Ki (nM) | 50 - 500 | ~100-300 nM |

| hSERT | Binding | Ki (nM) | 100 - 1000 | ~500-2000 nM |

| 5-HT₂A | Binding | Ki (nM) | 200 - 1500 | ~1000 nM |

| hDAT | Functional Uptake | IC₅₀ (nM) | 100 - 800 | ~250 nM |

| hSERT | Functional Uptake | IC₅₀ (nM) | 200 - 2000 | ~1500 nM |

A profile where the Ki and IC₅₀ values are in the nanomolar to low micromolar range would confirm that this compound is a potent modulator of the dopaminergic and serotonergic systems, validating the core hypothesis derived from its chemical structure.

Conclusion

While this compound has not been extensively studied, its chemical architecture strongly suggests a mechanism of action involving the inhibition of monoamine transporters and potential direct agonism at serotonin receptors. This profile is analogous to that of the known psychoactive compound Benzylpiperazine.[11][16] The proposed experimental framework provides a clear and robust pathway for elucidating its precise pharmacological properties. The validation of this postulated mechanism would position this compound as a significant tool for CNS research and a potential lead compound in drug discovery programs targeting monoaminergic pathways.

References

-

Piperazine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Lara-Jacobo, L. R., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research. Available from: [Link]

-

Benzylpiperazine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2018). Indo American Journal of Pharmaceutical Sciences.

-

Lara-Jacobo, L. R., et al. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Archiv der Pharmazie. Available from: [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

-

Benzylpiperazine. (n.d.). chemeurope.com. Retrieved January 4, 2026, from [Link]

-

Brennan, K. A., et al. (2007). Benzylpiperazine: a drug of abuse? Journal of Psychopharmacology. Available from: [Link]

-

Blanckaert, P., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. Available from: [Link]

-

Benzylpiperazine (BZP) and TFMPP. (n.d.). Uniprix. Retrieved January 4, 2026, from [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Available from: [Link]

-

Piperazine: A Biologically Active Scaffold. (2019). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

James, J. B., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon. Available from: [Link]

-

What is the mechanism of Piperazine? (2024). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

-

1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

-

Ohtaka, H., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Piperazine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy. Available from: [Link]

- New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. (2013). Google Patents.

-

Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

-

What is the mechanism of Piperazine Citrate? (2024). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 4981-85-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 12. Benzylpiperazine [chemeurope.com]

- 13. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 15. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-(2-Benzyloxy-ethyl)-piperazine

An In-depth Technical Guide to the Biological Activity of 1-(2-Benzyloxy-ethyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2][3] This technical guide focuses on this compound, a specific derivative whose biological activities are not yet extensively characterized in publicly available literature. This document will, therefore, provide a comprehensive framework for investigating its potential pharmacological profile. By synthesizing the known biological activities of structurally related piperazine derivatives, this guide will propose putative mechanisms of action and outline detailed experimental protocols for their validation. The ensuing discussion is designed to empower researchers to systematically explore the therapeutic potential of this intriguing molecule.

Introduction: The Piperazine Scaffold in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a cornerstone of modern medicinal chemistry.[2][4] Its prevalence in approved pharmaceuticals stems from a unique combination of physicochemical properties. The two nitrogen atoms provide sites for hydrogen bond donors and acceptors, contributing to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[2] Furthermore, the piperazine ring offers a rigid, yet conformationally adaptable, linker for connecting different pharmacophoric elements, enabling the fine-tuning of target affinity and selectivity.[2]

Derivatives of piperazine have demonstrated a remarkably broad spectrum of biological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many piperazine-containing drugs target CNS receptors, exhibiting antipsychotic, antidepressant, and anxiolytic properties.[4]

-

Antimicrobial Activity: The piperazine moiety is a common feature in novel antibacterial and antifungal agents.[1]

-

Anticancer Activity: Several contemporary anticancer drugs incorporate the piperazine ring, which can contribute to their kinase inhibitory or cytotoxic effects.[5]

-

Anthelmintic Activity: Piperazine itself is a well-established anthelmintic drug that acts by paralyzing parasitic worms.[6][7][8]

Given this rich pharmacological precedent, this compound presents as a compelling candidate for biological screening and characterization. The presence of the benzyloxy-ethyl substituent introduces both steric bulk and potential for specific interactions within a biological target's binding pocket, suggesting that its activity profile may be distinct from simpler piperazine derivatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting their results.

| Property | Value | Source |

| Molecular Formula | C13H20N2O | [9] |

| Molecular Weight | 220.31 g/mol | [9][10] |

| CAS Number | 4981-85-5 | [9][11][12][13] |

| Appearance | Not explicitly stated, but piperazines are typically crystalline solids.[8] | |

| Solubility | Expected to have moderate aqueous solubility due to the piperazine moiety, which may be influenced by the benzyloxy-ethyl group. | [2] |

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on piperazine derivatives, we can hypothesize several potential biological activities for this compound. The following sections will explore these possibilities and propose initial screening strategies.

Central Nervous System Activity

Many centrally acting piperazine derivatives exert their effects through interactions with monoamine neurotransmitter systems, particularly serotonergic and dopaminergic receptors.[1][4]

Proposed Mechanism of Action: The arylpiperazine substructure is a well-established ligand for serotonin receptors.[1] The benzyloxy-ethyl group of this compound could potentially interact with 5-HT1A or 5-HT2A receptors, leading to agonistic or antagonistic effects. Quantitative structure-activity relationship (QSAR) studies on other aryl alkanol piperazine derivatives have indicated that specific structural features influence their affinity for serotonin and norepinephrine reuptake transporters.[14]

Experimental Workflow for CNS Activity Screening:

Figure 2: Workflow for Anticancer Activity Screening.

Step-by-Step Protocol for MTT Cell Viability Assay:

-

Cell Culture: Plate cancer cells from a diverse panel (e.g., breast, lung, colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Considerations

While this guide focuses on this compound, a comprehensive research program should include the synthesis and evaluation of related analogs to establish a structure-activity relationship (SAR). [2][15]Key modifications could include:

-

Variation of the Alkyl Linker: Altering the length of the ethyl chain to a methyl or propyl group.

-

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring. [1]* Replacement of the Benzyl Group: Substituting the benzyl moiety with other aromatic or heteroaromatic rings.

Systematic exploration of these structural modifications will provide valuable insights into the key molecular features required for the observed biological activity and guide the design of more potent and selective compounds.

Conclusion

This compound is a molecule of significant interest due to its incorporation of the pharmacologically privileged piperazine scaffold. While its specific biological activities remain to be fully elucidated, the extensive precedent set by other piperazine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide offer a systematic approach to characterizing its CNS, antimicrobial, and anticancer activities. The insights gained from these studies will not only define the pharmacological profile of this compound but also contribute to the broader understanding of the structure-activity relationships governing the diverse biological effects of this important class of compounds.

References

- A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem.

- This compound | 4981-85-5. ChemicalBook.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

- 1-[2-(Benzyloxy)Ethyl]Piperazine (Cas 4981-85-5). Parchem.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.

- 1-(2-Benzhydryloxy-ethyl)-piperazine. Oakwood Chemical.

- Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors. PubMed.

- Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. PubMed.

- What is the mechanism of Piperazine?. Patsnap Synapse.

- MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed.

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.

- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate.

- 1-benzylpiperazine. Organic Syntheses Procedure.

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.

- This compound | CAS 4981-85-5 | SCBT. Santa Cruz Biotechnology.

- This compound | CAS 4981-85-5 | SCBT. Santa Cruz Biotechnology.

- This compound | CAS 4981-85-5 | SCBT. Santa Cruz Biotechnology.

- New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.

- What is the mechanism of Piperazine Citrate?. Patsnap Synapse.

- Piperazine | C4H10N2 | CID 4837. PubChem - National Institutes of Health.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 7. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 4981-85-5 [chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. scbt.com [scbt.com]

- 12. scbt.com [scbt.com]

- 13. scbt.com [scbt.com]

- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of 1-(2-Benzyloxy-ethyl)-piperazine

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-Benzyloxy-ethyl)-piperazine

This guide provides a comprehensive framework for the initial in vitro characterization of this compound, a novel compound with potential pharmacological applications. As researchers, scientists, and drug development professionals, our primary objective is to systematically elucidate the biological activity and preliminary safety profile of new chemical entities. The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antipsychotic effects.[1][2][3] This inherent potential of the piperazine scaffold necessitates a structured and robust preclinical evaluation.

This document outlines a series of foundational in vitro assays designed to probe the cytotoxic potential, metabolic stability, and possible interactions with key biological targets. The experimental choices are rationalized to build a self-validating data package, providing a clear path for go/no-go decisions in early-stage drug discovery.

Part 1: Foundational Cytotoxicity Assessment

A fundamental first step in the evaluation of any new compound is to determine its effect on cell viability. This information is crucial for identifying a therapeutic window and for designing subsequent, more specific assays. We will employ two common colorimetric assays that measure metabolic activity as a surrogate for cell viability: the MTT and XTT assays.

Rationale for Cytotoxicity Screening

The goal of these initial screens is to determine the concentration at which this compound exhibits cytotoxic effects. This is typically expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).[4] A potent compound with desired biological activity at nanomolar concentrations but cytotoxicity in the micromolar range may represent a viable therapeutic candidate. Conversely, a compound with cytotoxicity at concentrations similar to its expected therapeutic dose is unlikely to be successful.

Experimental Workflow: Cytotoxicity Assays

The overall workflow for assessing cytotoxicity is a multi-day process involving cell culture, compound treatment, and signal detection.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[5] Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Step-by-Step Methodology:

-

Cell Seeding: Plate a panel of representative cancer cell lines (e.g., PC-3 for prostate, MDA-MB-468 for breast[6]) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[5]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity assays should be summarized in a clear and concise table.

| Cell Line | IC50 (µM) of this compound |

| PC-3 (Prostate Cancer) | Experimental Value |

| MDA-MB-468 (Breast Cancer) | Experimental Value |

| HEK293 (Non-cancerous) | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value |

Part 2: Early ADME-Tox Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of a compound is critical in early drug discovery.[8][9] In vitro ADME-Tox assays provide essential information to predict a compound's behavior in vivo.[10][11] A key component of this profiling is assessing the potential for drug-drug interactions (DDIs), which are often mediated by the cytochrome P450 (CYP) family of enzymes.[12]

Rationale for CYP450 Inhibition Assay

CYP enzymes are the primary enzymes involved in drug metabolism.[13] Inhibition of these enzymes by a new chemical entity can lead to altered plasma concentrations of co-administered drugs, potentially causing adverse effects.[12][14] Therefore, it is a regulatory requirement to evaluate the inhibitory potential of new drug candidates against major CYP isoforms.[14]

Experimental Workflow: CYP450 Inhibition

This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of specific CYP isoforms.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. vectorb2b.com [vectorb2b.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. lnhlifesciences.org [lnhlifesciences.org]

- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

An In-Depth Technical Guide to 1-(2-Benzyloxy-ethyl)-piperazine Derivatives and Analogs for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of a specific, yet underexplored subclass: 1-(2-benzyloxy-ethyl)-piperazine derivatives and their analogs. We will delve into the synthetic rationale for this scaffold, explore its potential as a privileged fragment in the design of novel antipsychotics, and provide detailed experimental protocols for its synthesis and derivatization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this chemical space for the discovery of next-generation CNS agents.

Introduction: The Strategic Value of the Piperazine Moiety in CNS Drug Design

The six-membered piperazine ring is a ubiquitous feature in a vast array of CNS-active drugs, including well-known antipsychotics, antidepressants, and anxiolytics.[1] Its prevalence is due to a combination of favorable physicochemical and pharmacological properties. The two nitrogen atoms at positions 1 and 4 provide a handle for introducing diverse substituents, allowing for fine-tuning of a molecule's interaction with biological targets.[2] Furthermore, the piperazine ring can improve aqueous solubility and oral bioavailability, crucial parameters for CNS drug candidates.[2]

The this compound core introduces a unique combination of structural features. The benzyloxy-ethyl group provides a degree of lipophilicity and conformational flexibility that can be exploited in drug design. Moreover, the benzyl group can be readily cleaved under hydrogenolysis conditions, providing synthetic access to the corresponding 1-(2-hydroxyethyl)-piperazine derivatives, which are themselves valuable intermediates in pharmaceutical synthesis.[3]

This guide will focus on the synthesis, derivatization, and potential pharmacological applications of this compound derivatives, with a particular emphasis on their potential as antagonists of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[4]

Medicinal Chemistry: Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is most efficiently achieved through the mono-N-alkylation of piperazine. A key challenge in this reaction is controlling the selectivity to minimize the formation of the 1,4-disubstituted byproduct. Several strategies can be employed to achieve mono-alkylation.

One effective method involves the reaction of piperazine with an alkylating agent such as benzyl 2-bromoethyl ether.[2] Using an excess of piperazine can favor mono-alkylation. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.[5] A more direct approach involves the in situ formation of piperazine monohydrochloride, which deactivates one of the nitrogens towards alkylation.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Piperazine

-

Benzyl 2-bromoethyl ether[6]

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of piperazine (2 equivalents) in anhydrous acetonitrile, add potassium carbonate (3 equivalents).

-

Add benzyl 2-bromoethyl ether (1 equivalent) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Synthesis of Analogs: N-Arylation and N-Alkylation

The free secondary amine of the this compound core is a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

N-Arylation: The introduction of an aryl group at the N4 position is a common strategy in the design of antipsychotic agents.[7] This can be achieved through several methods, including the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an aryl halide with the piperazine nitrogen.[8]

N-Alkylation: Further alkylation at the N4 position can be accomplished using various alkyl halides in the presence of a base.[9] This allows for the introduction of diverse functionalities to probe interactions with the target receptor.

Pharmacology: Targeting Dopamine and Serotonin Receptors

A substantial body of evidence points to the efficacy of atypical antipsychotics arising from a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][8] This dual action is believed to alleviate the positive symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.[3][10]

Given the prevalence of the arylpiperazine motif in compounds targeting these receptors, it is highly probable that this compound derivatives, particularly N-aryl analogs, will exhibit significant affinity for D2 and 5-HT2A receptors.[5][11]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives is limited, several hypotheses can be drawn from related compound classes:

-

The N-Aryl Substituent: The nature and substitution pattern of the aryl ring at the N4 position will be critical for determining receptor affinity and selectivity. Electron-withdrawing or -donating groups, as well as heterocyclic rings, can significantly modulate activity.[5]

-

The Benzyloxy-ethyl Moiety: This group likely contributes to the overall lipophilicity of the molecule, which can influence blood-brain barrier penetration. The ether oxygen may also act as a hydrogen bond acceptor in the receptor binding pocket. The flexibility of the ethyl linker allows the benzyloxy group to adopt various conformations.

-

Metabolic Stability: The benzyl group may be susceptible to metabolic cleavage, leading to the formation of the corresponding hydroxyethyl metabolite. This potential metabolic pathway should be considered in drug design and evaluation.

In Vitro and In Vivo Evaluation

In Vitro Assays: Receptor Binding and Functional Activity

The initial pharmacological characterization of novel this compound derivatives should involve in vitro assays to determine their affinity and functional activity at key CNS targets.

Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors

-

Materials:

-

Cell membranes expressing human recombinant D2 or 5-HT2A receptors

-

Radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)

-

Test compounds (this compound derivatives)

-

Non-specific binding control (e.g., Haloperidol for D2, Ketanserin for 5-HT2A)

-

Assay buffer

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

-

Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds.

-

In Vivo Models: Assessing Antipsychotic Potential

Promising compounds from in vitro screening can be advanced to in vivo models to assess their antipsychotic-like activity. Common models include:

-

Amphetamine- or MK-801-induced hyperlocomotion: This model assesses the ability of a compound to reverse psychostimulant-induced hyperactivity, which is predictive of antipsychotic efficacy.[5]

-

Prepulse inhibition (PPI) of the acoustic startle response: Deficits in PPI are observed in schizophrenic patients, and the ability of a drug to restore PPI is considered a measure of its antipsychotic potential.

Analytical Characterization

The identity, purity, and stability of synthesized this compound derivatives must be rigorously confirmed using a suite of analytical techniques.

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

Conclusion

The this compound scaffold represents a promising, yet relatively unexplored area for the discovery of novel CNS agents. Its straightforward synthesis and the versatility of the piperazine core for derivatization make it an attractive starting point for medicinal chemistry campaigns. Based on the extensive pharmacology of related arylpiperazines, derivatives of this scaffold are strong candidates for potent D2 and 5-HT2A receptor antagonists with potential as atypical antipsychotics. This guide provides a foundational framework for the synthesis, evaluation, and optimization of this intriguing class of compounds, with the aim of accelerating the development of new and improved treatments for debilitating psychiatric disorders.

References

-

Organic Syntheses Procedure. 1-benzylpiperazine. Available from: [Link]

-

The Chemical Properties and Synthesis Applications of Benzyl 2-bromoethyl Ether. (2024). Available from: [Link]

- Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.

- Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.

- Romeo, G., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 11(15), 2348-2361.

- Stankiewicz, M., et al. (2021). Pharmacological Evaluation of Halogenated and Non-halogenated Arylpiperazin-1-yl-ethyl-benzimidazoles as D2 and 5-HT2A Receptor Ligands. Molecules, 26(11), 3182.

- Sagan, J., et al. (2021). of the SAR studies on different regions of the five‐atom‐linker‐based arylpiperazine derivatives. Archiv der Pharmazie, 354(12), 2100227.

-

Oakwood Chemical. 1-(2-Benzhydryloxy-ethyl)-piperazine. Available from: [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

- Google Patents. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

- Reitz, A. B., et al. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry, 38(21), 4211-4222.

- Meltzer, P. C., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 42(18), 3647-3656.

- da Silva, A. C. G., et al. (2022).

- Obniska, J., et al. (2007). Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-1, 3-dihydro-benzimidazole-2-thione as a potential atypical antipsychotic agent. Pharmacological Reports, 59(4), 436-443.

-

European Patent Office. Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. Available from: [Link]

- Google Patents. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.

- Ingle, S. J., & Tapar, K. K. (2015). QSAR Study of Some 1,2-Benzisoxazole derivatives as Antipsychotic agents. Journal of Chemical and Pharmaceutical Research, 7(12), 834-842.

- Kumar, V., et al. (2022). SAR studies of piperazine derivatives as antidepressant compounds. Journal of Molecular Structure, 1250, 131792.

- Ingle, S. J., & Tapar, K. K. (2016). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Current Research in Pharmaceutical Sciences, 6(1), 1-8.

-

Bio-Techne. 5-HT2A Receptor Antagonists Products. Available from: [Link]

- Roth, B. L., et al. (2017). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 8(11), 2336-2346.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

- Spasov, A. A., et al. (2016). The derivatives of imidazo[1,2-a]benzimidazole as 5-HT2A receptor antagonists. Pharmaceutical Chemistry Journal, 50(4), 233-236.

- Gómez-Jeria, J. S., & Pinto-Saldaña, M. (2022). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. Journal of the Chilean Chemical Society, 67(3), 5555-5566.

- Cunningham, J. I., et al. (2019). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 10(4), 2034-2047.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. oaji.net [oaji.net]

- 4. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl 2-bromoethyl ether 97 1462-37-9 [sigmaaldrich.com]

- 7. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2) | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(2-Benzyloxy-ethyl)-piperazine: A Technical Guide

Introduction

1-(2-Benzyloxy-ethyl)-piperazine is a disubstituted piperazine derivative with potential applications in medicinal chemistry and drug development. The piperazine scaffold is a common motif in a wide range of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The benzyloxy-ethyl substituent introduces both steric and electronic features that can significantly influence the molecule's interaction with biological targets. Accurate structural confirmation and purity assessment are paramount in the research and development pipeline, making a thorough understanding of its spectroscopic signature essential.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are grounded in the analysis of the molecule's constituent functional groups and their expected behavior in each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyloxy-ethyl chain, and the protons of the piperazine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |